molecular formula C11H9BrFN3O B11723185 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide

2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide

Cat. No.: B11723185
M. Wt: 298.11 g/mol
InChI Key: VWQLZOPEPMSKFH-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 2-position, a carboxylic acid group at the 3-position, and an amide linkage to a 4-bromo-3-fluoro-phenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the pyrazole ring through alkylation using methyl iodide in the presence of a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group can be introduced at the 3-position through carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature.

    Amide Formation: The final step involves the formation of the amide linkage by reacting the carboxylic acid derivative with 4-bromo-3-fluoro-aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or halogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing bromine or fluorine atoms.

Scientific Research Applications

2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2H-pyrazole-3-carboxylic acid (4-chloro-3-fluoro-phenyl)-amide
  • 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-chloro-phenyl)-amide
  • 2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-methyl-phenyl)-amide

Uniqueness

2-Methyl-2H-pyrazole-3-carboxylic acid (4-bromo-3-fluoro-phenyl)-amide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogen atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H9BrFN3O

Molecular Weight

298.11 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-7-2-3-8(12)9(13)6-7/h2-6H,1H3,(H,15,17)

InChI Key

VWQLZOPEPMSKFH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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